Octadecyl caffeate

Descripción general

Descripción

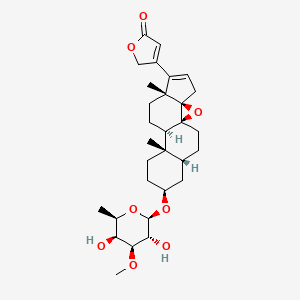

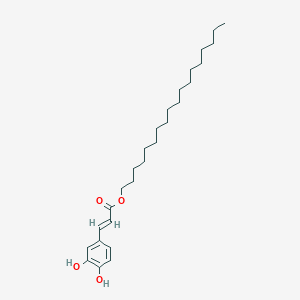

Octadecyl caffeate is a chemical compound with the molecular formula C27H44O4 . It is also known as z-Octadecyl caffeate . This compound is an ester formed by the condensation of caffeic acid with octadecanol (a long-chain alcohol). Octadecyl caffeate can be isolated from the plant Merremia tuberosa .

Synthesis Analysis

The synthesis of octadecyl caffeate involves the reaction between caffeic acid and octadecanol. The esterification process results in the formation of this compound. Detailed synthetic methods and conditions may vary depending on the specific research or application .

Molecular Structure Analysis

- InChI : InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19-

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antioxidant Activity

Octadecyl caffeate, like other caffeic acid esters, has been found to have antioxidant activity . This means it can help protect cells from damage by free radicals, which are unstable molecules that can cause oxidative stress and contribute to aging and diseases like cancer.

Food Industry

Due to its antioxidant properties, Octadecyl caffeate could potentially be used in the food industry . Antioxidants are often added to food products to prevent oxidation, a chemical reaction that can cause food to spoil.

Cosmetic Industry

Octadecyl caffeate could also have applications in the cosmetic industry . Many cosmetics contain antioxidants to help protect the skin from oxidative damage, which can lead to signs of aging like wrinkles and age spots.

Pharmaceutical Industry

The antioxidant properties of Octadecyl caffeate could make it useful in the pharmaceutical industry . Antioxidants are often used in medications to help protect the body’s cells from damage.

Mecanismo De Acción

Target of Action

Octadecyl caffeate is a caffeate ester that can be isolated from Merremia tuberosa It’s known that caffeic acid derivatives have been studied for their unique biological activities such as anti-tumor, anti-oxidation, anti-inflammatory, and immune regulation .

Mode of Action

It’s known that caffeic acid and its derivatives can modulate pi3-k/akt, ampk, and m-tor signaling cascades both in vitro and in vivo .

Biochemical Pathways

Caffeic acid and its derivatives are first synthesized in plants through the shikimic acid pathway, in which phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .

Pharmacokinetics

It’s known that caffeic acid, a related compound, is found in foods in its esterified form, making it difficult to be absorbed by the body .

Result of Action

Octadecyl caffeate has been found to stimulate glucose uptake at 25 and 50 ug/mL . It’s also implicated in weevil resistance, as it reduced feeding and oviposition when applied to the surface of susceptible varieties in laboratory bioassays .

Action Environment

It’s known that the compound can be isolated from merremia tuberosa , suggesting that its production and availability may be influenced by the growth conditions of this plant.

Propiedades

IUPAC Name |

octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVZEPLDLPYECM-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecyl caffeate | |

CAS RN |

69573-60-0 | |

| Record name | Octadecyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069573600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECYL CAFFEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458UK7GX7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Octadecyl caffeate and where is it found naturally?

A1: Octadecyl caffeate is a naturally occurring caffeic acid ester found in various plant species. It has been isolated from the roots of Ipomoea batatas (sweet potato) [], Daphne genkwa [, ], and Gypsophila oldhamiana [], the stems of Daphne genkwa [], and the roots of Nepenthes thorelii (a type of pitcher plant) [].

Q2: What is the molecular formula and weight of Octadecyl caffeate?

A2: The molecular formula of Octadecyl caffeate is C27H42O4, and its molecular weight is 430.6 g/mol.

Q3: What are some of the reported biological activities of Octadecyl caffeate?

A3: Research suggests Octadecyl caffeate may play a role in plant defense mechanisms. For example, in sweet potato, higher concentrations of Octadecyl caffeate on the root surface correlated with resistance to weevils Cylas puncticollis and Cylas brunneus []. In vitro studies showed that application of synthesized Octadecyl caffeate to susceptible sweet potato varieties reduced weevil feeding and oviposition [].

Q4: Has the anti-malarial activity of Octadecyl caffeate been investigated?

A4: While Octadecyl caffeate itself has not been directly tested for anti-malarial activity, it was isolated alongside other compounds from Nepenthes thorelii roots that displayed in vitro anti-malarial potential []. Further research is needed to determine if Octadecyl caffeate contributes to this activity.

Q5: Are there any studies on the anti-inflammatory activity of Octadecyl caffeate?

A5: While not directly studied, Octadecyl caffeate was found in fractions of Daphne genkwa stem extracts that showed anti-inflammatory activity in a mice ear swelling model []. This suggests it might contribute to the overall anti-inflammatory effect, but further research is needed to confirm its specific role.

Q6: What analytical techniques are commonly used to identify and quantify Octadecyl caffeate?

A6: Liquid chromatography-mass spectrometry (LC-MS) is a common technique used to identify and quantify Octadecyl caffeate in plant extracts []. Other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural characterization [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Diphenylmethyl)-1,1-bis[(E)-3-phenylprop-2-enyl]piperazinium Chloride](/img/no-structure.png)